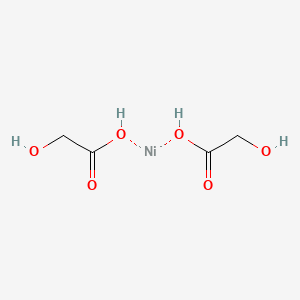
Nickel(II)hydroxyacetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Nickel(II) hydroxyacetate is a coordination compound with the chemical formula Ni(C2H3O2)2(OH)2. It is a layered material that exhibits unique structural and chemical properties, making it of significant interest in various scientific and industrial applications. The compound is known for its high reactivity and open structure, which allows for various modifications and functionalizations.
Preparation Methods
Synthetic Routes and Reaction Conditions: Nickel(II) hydroxyacetate can be synthesized through several methods. One common approach involves the forced hydrolysis of nickel salts in a polyol medium. This method produces turbostratically disordered, single-layered nickel hydroxyacetate . Another method involves the anionic exchange reaction starting from layered nickel(II) hydroxyacetate .
Industrial Production Methods: Industrial production of nickel(II) hydroxyacetate typically involves large-scale hydrolysis reactions under controlled conditions. The use of polyol as a reaction medium is favored due to its ability to produce high-purity products with desirable structural properties .
Chemical Reactions Analysis
Types of Reactions: Nickel(II) hydroxyacetate undergoes various chemical reactions, including oxidation, reduction, and substitution. For instance, it can react with acids to form nickel salts and water. It also participates in redox reactions, where it can be reduced to metallic nickel or oxidized to higher oxidation states .
Common Reagents and Conditions:
Oxidation: Nickel(II) hydroxyacetate can be oxidized using strong oxidizing agents such as nitric acid.
Reduction: It can be reduced using hydrogen gas or other reducing agents under controlled conditions.
Substitution: The acetate ions in nickel(II) hydroxyacetate can be substituted with other anions through anionic exchange reactions.
Major Products:
Oxidation: Nickel oxide (NiO) and other higher oxidation state compounds.
Reduction: Metallic nickel (Ni).
Substitution: Various nickel salts depending on the substituting anion
Scientific Research Applications
Nickel(II) hydroxyacetate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of nickel(II) hydroxyacetate involves its interaction with various molecular targets and pathways. In biological systems, it can induce apoptosis by reactivating apoptotic signaling networks. This involves the formation of reactive oxygen species (ROS) and the activation of caspases, leading to programmed cell death . In catalytic applications, its high surface area and reactivity facilitate various chemical transformations, including hydrogenation and oxidation reactions .
Comparison with Similar Compounds
- Nickel(II) hydroxide
- Nickel(II) acetate
- Nickel(II) chloride
- Nickel(II) bromide
- Nickel(II) iodide
Nickel(II) hydroxyacetate stands out due to its unique layered structure and the presence of both hydroxide and acetate ions, which confer distinct chemical and physical properties.
Properties
Molecular Formula |
C4H8NiO6 |
|---|---|
Molecular Weight |
210.80 g/mol |
IUPAC Name |
2-hydroxyacetic acid;nickel |
InChI |
InChI=1S/2C2H4O3.Ni/c2*3-1-2(4)5;/h2*3H,1H2,(H,4,5); |
InChI Key |
DKPFGKFWFOCABZ-UHFFFAOYSA-N |
Canonical SMILES |
C(C(=O)O)O.C(C(=O)O)O.[Ni] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


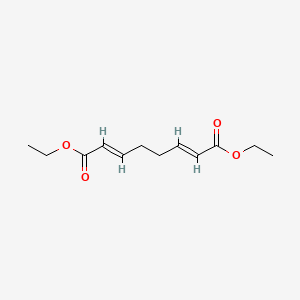


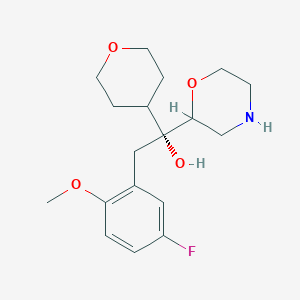
![3-{[(E)-(2,3-dihydroxyphenyl)methylidene]amino}benzamide](/img/structure/B14803784.png)

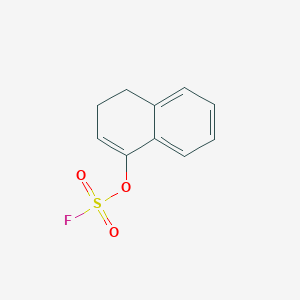
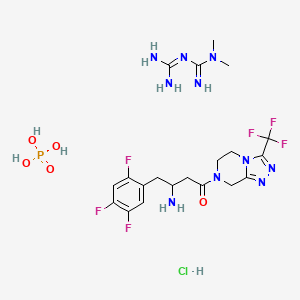

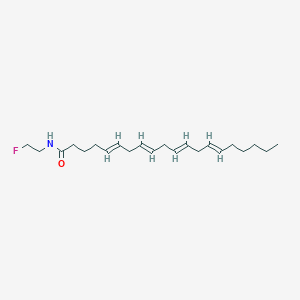
![(8R,8aS)-4'-hydroxy-3,4,4,7,8a-pentamethylspiro[2,3,4a,5,6,7-hexahydro-1H-naphthalene-8,2'-7,8-dihydro-3H-furo[2,3-e]isoindole]-6'-one](/img/structure/B14803834.png)
![2-(benzo[d]oxazol-2-ylthio)-N-methoxy-N-methylacetamide](/img/structure/B14803839.png)
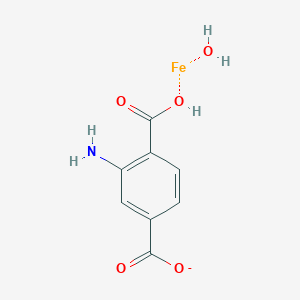
![(2E)-3-(2-methoxyphenyl)-N-({4-[(5-methyl-1,2-oxazol-3-yl)sulfamoyl]phenyl}carbamothioyl)prop-2-enamide](/img/structure/B14803853.png)
